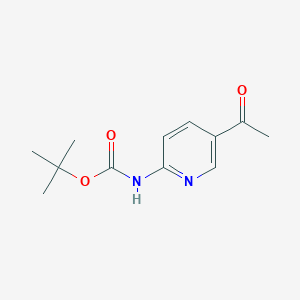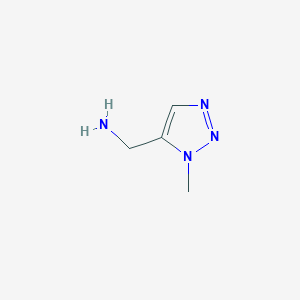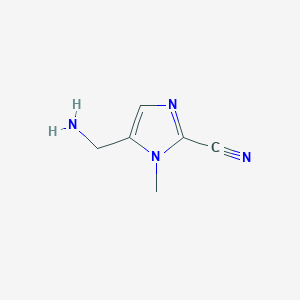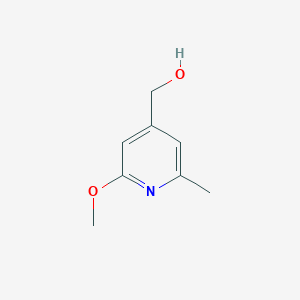
(2-甲氧基-6-甲基吡啶-4-基)甲醇
描述
科学研究应用
1. 化学合成与晶体结构
类似于(2-甲氧基-6-甲基吡啶-4-基)甲醇的化合物一直是化学合成和晶体学领域的研究对象。例如,Percino 等人(2005 年)通过(6-甲基吡啶-2-基)甲醇的缩合反应合成了一种化合物,并使用各种光谱方法和 X 射线衍射对其分子和晶体结构进行了表征,结果显示出具有分子内氢键的对称分子 (Percino、Chapela 和 Rodríguez-Barbarín,2005 年)。
2. 催化与化学反应
甲氧基在催化剂中的作用至关重要。例如,吴等人(2012 年)探讨了使用甲醇探测金属氧化物催化剂表面位点的可能性,重点介绍了在具有明确表面平面的二氧化铈纳米晶体上形成不同的甲氧基物质 (吴、李、穆林斯和奥弗伯里,2012 年)。此外,特尔弗等人(2008 年)研究了 6-甲基吡啶-2-甲醇与二价过渡金属盐的配位化学,探讨了氢键螺旋体的形成和其他复杂结构 (特尔弗、帕克、黑田、原田、勒费弗尔和莱兹诺夫,2008 年)。
3. 有机合成
甲醇是有机合成中至关重要的溶剂和试剂。纳特等人(2017 年)总结了在有机合成和药物发现中甲醇作为甲基化、甲氧基化、甲酰化、甲氧基羰基化和氧化甲酯形成反应中的 C1 来源的利用 (纳特、诺伊曼、贝勒和贾加迪什,2017 年)。
4. 表面化学与反应机理
姜等人(2006 年)对酸性沸石催化剂上的表面甲氧基进行了研究,揭示了甲醇中的有机杂质对烃类形成的影响,从而深入了解了催化行为以及伯芳香烃和碳正离子的形成 (姜、王、马萨拉、黄、苏利科夫斯基和亨格,2006 年)。
属性
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)4-8(9-6)11-2/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAAXFTRAETJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285875 | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-6-methylpyridin-4-yl)methanol | |
CAS RN |
951795-45-2 | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951795-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-methyl-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)
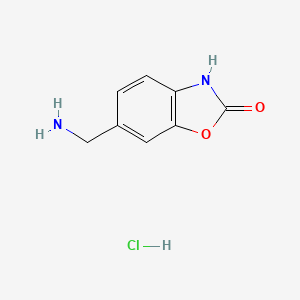
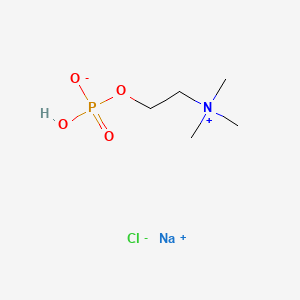
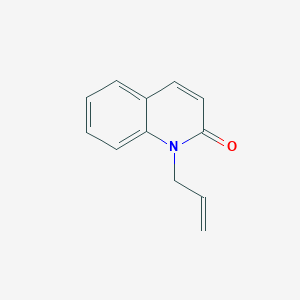



![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)

